8-Chloro-6-hydroxyoctanoic acid ethyl ester
Description
8-Chloro-6-hydroxyoctanoic acid ethyl ester (CAS 1070-65-1) is an organochlorine compound with the molecular formula C₁₀H₁₉ClO₃ and a molar mass of 222.709 g/mol . It features an ethyl ester group, a hydroxyl (-OH) substituent at position 6, and a chlorine atom at position 8 on an octanoic acid backbone. This compound is a key intermediate in synthesizing thioctic acid (α-lipoic acid), a potent antioxidant used in pharmaceuticals . Its stereochemical configuration (0 of 1 defined stereocenters, as per ) suggests flexibility in enantioselective synthesis, particularly for chiral derivatives like R-lipoic acid .
Properties
IUPAC Name |
ethyl 8-chloro-6-hydroxyoctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO3/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFJHUHDLIFMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910210 | |
| Record name | Ethyl 8-chloro-6-hydroxyoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-65-1 | |
| Record name | Octanoic acid, 8-chloro-6-hydroxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, 8-chloro-6-hydroxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 8-chloro-6-hydroxyoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-Chloro-6-hydroxyoctanoic acid ethyl ester (also known as ethyl 8-chloro-6-hydroxyoctanoate) is a compound with significant biological activity, particularly in pharmacology and biochemistry. Its unique structural features, including a hydroxyl group at position six and a chlorine atom at position eight, contribute to its potential as a chiral precursor in the synthesis of various therapeutic agents. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.
- Molecular Formula: C₁₀H₁₉ClO₃
- Molecular Weight: 222.71 g/mol
- Functional Groups: Hydroxyl (-OH), Chloro (-Cl)
The presence of these functional groups enhances the compound's lipophilicity and interaction with biological systems, influencing metabolic pathways and enzyme activities.
Chiral Precursor in Drug Synthesis
This compound serves as a chiral precursor in the synthesis of various chiral drugs, including α-lipoic acid, which is used for treating diabetic neuropathy and other conditions. The compound's ability to undergo enantioselective reduction makes it valuable in producing specific enantiomers with enhanced biological activity.
Enzymatic Synthesis
Research has identified that this compound can be utilized in enzymatic reactions involving specific biocatalysts. For instance, a novel reductase from Candida parapsilosis has shown high activity towards the ε-ketoester form of the compound, resulting in significant yields and enantiomeric excesses (over 99%) during synthesis processes.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors within biological systems. The compound can act as an enzyme inhibitor or modulator, influencing various metabolic pathways.
Interaction Studies
Studies have demonstrated that the compound binds effectively to specific biological targets, facilitating its role in drug development contexts. This binding capability is crucial for understanding its therapeutic potential and mechanisms of action .
Research Findings and Case Studies
Scientific Research Applications
Synthesis of Lipoic Acid
Overview:
One of the primary applications of 8-chloro-6-hydroxyoctanoic acid ethyl ester is in the synthesis of α-lipoic acid, a compound with antioxidant properties and various therapeutic uses.
Process:
- The compound serves as a chiral precursor for the enzymatic resolution of chlorohydrin, which is crucial for synthesizing both (R)- and (S)-α-lipoic acid.
- Enzymatic methods utilizing lipases facilitate the enantioselective transacylation of this ester with vinyl acetate, yielding high-purity lipoic acid derivatives .
Case Study:
Zhou et al. (2014) demonstrated the effectiveness of this compound in producing (R)-α-lipoic acid through enzymatic methods, achieving significant yields and enantiomeric purity .
Intermediate for Chemical Synthesis
Overview:
this compound is utilized as an intermediate in various chemical syntheses, particularly in producing other chlorinated compounds.
Applications:
- It can be converted into 6,8-dichlorooctanoic acid esters through hydrolysis and subsequent reactions with inorganic acids, which are useful in further synthetic applications .
- The compound can also undergo ester interchange reactions to form polymers, making it valuable in materials science .
Biological Studies
Overview:
The compound has been employed in biological studies due to its unique structural properties.
Applications:
- It is used in research focusing on enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases and carbonyl reductases for producing chiral alcohols from ketones .
- Its role as a chiral building block makes it essential for studying stereochemistry and reaction mechanisms in organic chemistry.
Pharmaceutical Applications
Overview:
Beyond lipoic acid synthesis, this compound has potential applications in drug development.
Applications:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 8-chloro-6-hydroxyoctanoic acid ethyl ester with analogous esters, emphasizing functional groups, reactivity, and applications:
Functional Group Analysis
- Hydroxyl vs. Ketone Groups: The hydroxyl group in this compound enables hydrogen bonding, increasing water solubility compared to its oxo counterpart (8-chloro-6-oxo-octanoic acid ethyl ester) . The ketone group in the latter enhances electrophilicity, making it reactive in enzymatic reductions (e.g., CpAR2S131Y/Q252I enzyme improves conversion efficiency by 78% ).
- Chlorine Substitution: Replacing the hydroxyl group with a second chlorine (as in ethyl 6,8-dichlorooctanoate) increases lipophilicity (logP ~2.8 vs. ~1.5 for hydroxy ester), favoring membrane permeability in drug delivery .
Physicochemical Properties
Preparation Methods
Biocatalyst Screening and Reaction Design
The chemoenzymatic approach leverages keto reductases to enantioselectively reduce ethyl 8-chloro-6-oxooctanoate (C₁₀H₁₇ClO₃) to the (R)-hydroxy derivative. High-throughput screening identified keto reductase HGD-1 as highly effective, achieving a 95% substrate conversion rate under optimized conditions. Key parameters include:
| Parameter | Optimal Value | Impact on Yield/EE |
|---|---|---|
| Substrate concentration | 50 g/L | Higher concentrations reduce enzyme efficiency |
| Temperature | 25–30°C | Stabilizes enzyme activity |
| pH | 6.5–7.5 | Maximizes reductase activity |
| Cofactors | NADPH (0.05 g/L), GDH (4 g/L) | Regenerates NADPH for sustained catalysis |
This method produces 92% yield with minimal byproducts, offering a green alternative to traditional chemical reductions.
Directed Evolution for Enhanced Enzyme Performance
Wild-type ε-keto ester reductase CpAR2 from Candida parapsilosis was engineered via co-evolution to improve activity and thermostability. The S131Y/Q252I variant increased activity from 120 U/mg to 214 U/mg and raised the half-deactivation temperature (T<sub>50</sub>) by 2.3°C. This mutant enables a productivity of 530 g/L/d using only 2 g/L of E. coli cells, reducing biocatalyst costs by 40% compared to earlier methods.
Enzymatic Resolution Using Lipases
Lipase-Catalyzed Kinetic Resolution
Racemic ethyl 8-chloro-6-hydroxyoctanoate is resolved using stereoselective lipases in aqueous or biphasic systems. Lipase PS-D, MY, and CRL exhibit the highest enantioselectivity, achieving 93.8% enantiomeric excess (ee) for the (R)-isomer. Critical factors include:
-
Reaction medium : A 1:1 water/n-hexane system enhances enzyme stability and substrate solubility.
-
Substrate concentration : 45–90 mmol/L balances reaction rate and enzyme inhibition.
Post-reaction, the (R)-ester is extracted at pH 9.0–10.0, while the (S)-acid is recovered at pH 2.0–3.0, achieving a 46.7% yield of the target compound.
Comparison of Lipase Performance
| Lipase | Enantiomeric Excess (%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| PS-D | 93.8 | 46.7 | 0.5–1 |
| MY | 89.2 | 42.1 | 1–1.5 |
| CRL | 85.6 | 38.9 | 1.5–2 |
Lipase PS-D’s superior performance is attributed to its broader substrate pocket, accommodating the ester’s chloro and hydroxyl groups.
Chemical Reduction of 8-Chloro-6-oxooctanoate
Sodium Borohydride Reduction
Ethyl 8-chloro-6-oxooctanoate is reduced using NaBH₄ in dichloroethane at 10–30°C. Tetrabutylammonium bromide (1 wt%) accelerates the reaction, achieving 92% purity after 4 hours. However, this method lacks enantiocontrol, producing racemic hydroxyester requiring subsequent resolution.
Catalytic Hydrogenation
Palladium or nickel catalysts enable asymmetric hydrogenation but face challenges:
-
Chlorine lability : High H₂ pressures (>50 bar) risk dechlorination.
-
Enantioselectivity : Modest ee (70–80%) necessitates additional chiral purification.
Hybrid Chemoenzymatic-Chemical Approaches
Sequential Chlorination and Reduction
A patented method involves:
Continuous Flow Systems
Microreactor technology enhances the hybrid approach by:
-
Reducing reaction time from 12 hours to 2 hours.
-
Improving yield to 85% via precise thermal and mixing control.
Optimization and Scale-Up Challenges
Byproduct Formation and Mitigation
Common byproducts include:
Q & A
Q. How can the structure and purity of this compound be verified post-synthesis?
- Methodological Answer : Structural confirmation requires NMR (¹H/¹³C) for functional group analysis, mass spectrometry (MS) for molecular weight validation, and comparison with standardized SMILES (CCOC(=O)CCCCC(=O)CCCl) or InChI identifiers. Purity assessment via GC-MS or HPLC is recommended to detect byproducts .
Q. What role does this compound play in the synthesis of α-lipoic acid?
- Methodological Answer : It serves as a key intermediate. After chlorination to form the dichloro derivative (LXII), treatment with sulfur and sodium sulfide in ethanol facilitates cyclic disulfide formation, yielding α-lipoic acid. Hydrolysis of the ester group finalizes the process .
Advanced Research Questions
Q. How can reaction conditions be optimized to control stereochemical outcomes during synthesis?
- Methodological Answer : Inversion during chlorination (SOCl₂/pyridine) is solvent- and temperature-dependent. Computational modeling (DFT) can predict transition states, while experimental optimization (e.g., varying pyridine concentration or reaction time) minimizes racemization. Monitoring via in-situ IR spectroscopy ensures real-time stereochemical tracking .
Q. What analytical methodologies resolve contradictions in reported reaction yields or byproduct profiles?
- Methodological Answer : Multi-technique cross-validation (e.g., GC-MS, LC-QTOF) identifies byproducts. Design of Experiments (DoE) can isolate variables (e.g., reagent stoichiometry, temperature) affecting yield discrepancies. Statistical tools like Spearman correlation (as in heatmap analysis of distillation byproducts) quantify parameter interactions .
Q. How can computational tools predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer : Molecular dynamics simulations assess stability in solvents (e.g., EtOH vs. MeOH), while QSPR models correlate substituent effects (e.g., chloro vs. hydroxy groups) with reactivity. DFT calculations evaluate energy barriers for inversion or ester hydrolysis pathways .
Q. What strategies mitigate competing side reactions during esterification or chlorination?
- Methodological Answer : Moisture control (critical for SOCl₂ reactivity) and stepwise reagent addition reduce hydrolysis byproducts. Using scavengers (e.g., molecular sieves) during esterification improves yield. Reaction monitoring via TLC or inline analytics (e.g., ReactIR) enables timely intervention .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the impact of temperature on stereochemical outcomes?
- Methodological Answer : A factorial design varying temperature (e.g., 0°C to 40°C) and chlorination time, paired with chiral HPLC analysis, quantifies enantiomeric excess (ee). Arrhenius plots of inversion rates can model temperature dependence, while ANOVA identifies significant factors .
Q. What approaches address discrepancies in literature-reported spectroscopic data for this compound?
- Methodological Answer : Cross-referencing with high-purity standards (e.g., CAS 50628-91-6) and spectral databases (NIST, SDBS) validates NMR/IR peaks. Collaborative interlaboratory studies using identical conditions (solvent, concentration) harmonize data .
Critical Evaluation and Further Research
Q. How can researchers critically assess the limitations of synthetic methodologies for this compound?
- Methodological Answer : Systematic error analysis (e.g., yield vs. purity trade-offs in enantiomer separation) and benchmarking against green chemistry metrics (E-factor, atom economy) highlight inefficiencies. Comparative studies with alternative routes (e.g., enzymatic resolution) identify improvement avenues .
What unresolved questions warrant further investigation in its application to bioactive molecule synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
